N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core and a trimethoxybenzamide moiety
Preparation Methods
The synthesis of N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide involves several steps. One common synthetic route includes the reaction of 3,4-dimethylphenylhydrazine with 2-bromo-3,4,5-trimethoxybenzoic acid under basic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclization agent, such as phosphorus oxychloride, to yield the thieno[3,4-c]pyrazole core. The final step involves the acylation of the thieno[3,4-c]pyrazole with 3,4,5-trimethoxybenzoyl chloride to obtain the target compound .
Chemical Reactions Analysis
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl derivatives.
Scientific Research Applications
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide: This compound has a similar thieno[3,4-c]pyrazole core but differs in the substituents attached to the core.
N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide: This compound has a similar structure but lacks the trimethoxybenzamide moiety, which may result in different biological activities and properties
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-13-6-7-16(8-14(13)2)26-22(17-11-31-12-18(17)25-26)24-23(27)15-9-19(28-3)21(30-5)20(10-15)29-4/h6-10H,11-12H2,1-5H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJGDDKAVRKKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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